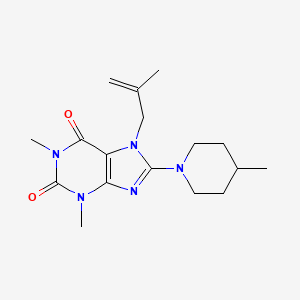

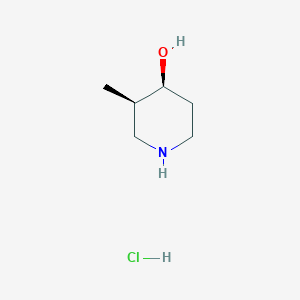

![molecular formula C27H18N2OS B2875660 4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol CAS No. 441287-99-6](/img/structure/B2875660.png)

4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Dibenzo[b,d]thiophene is a polycyclic aromatic hydrocarbon made up of two benzene rings fused to a thiophene ring .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

N-Heterocyclic Carbenes Formation

2-(Imidazolium-1-yl)phenolates, which share structural similarities with 4-(4-dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol, are studied for their role in the formation of N-heterocyclic carbenes (NHCs). The research focuses on tautomerization processes leading to the formation of NHCs and their trapping as thiones and palladium complexes (Liu, Nieger, Hübner, & Schmidt, 2016).

Corrosion Inhibition

Imidazole-based molecules like 4-(imidazole-1-il)-phenol are investigated for their efficiency in inhibiting corrosion of carbon steel in acidic mediums. These studies combine experimental techniques with molecular modeling approaches (Costa et al., 2021).

NF-κB Inhibition

A study on novel 2-benzylbenzimidazole analogs, which includes structures similar to the chemical , shows significant in vitro activities against NF-κB inhibition. This research enhances understanding of the relationship between molecular structure and biological activity (Boggu, Venkateswararao, Manickam, Kim, & Jung, 2017).

Corrosion Inhibition Efficacy

Research on imidazole derivatives, specifically 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol and similar compounds, investigates their role as corrosion inhibitors. The study uses a combination of experimental methods and quantum chemical calculations (Prashanth et al., 2021).

Synthesis of Heterocyclic Compounds

This research involves the synthesis of various heterocyclic compounds from 2-aminobenzimidazole, exploring new synthetic pathways and structural properties (Adnan, Hassan, & Thamer, 2014).

Electronic Influence on Imidazole Ring

Studies focus on the influence of electronic and substituent effects on imidazole-based compounds. This research is significant for understanding the donor-acceptor capacities of these compounds (Eseola et al., 2012).

Fluorescence Properties

Research on the synthesis of compounds like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol and their fluorescence properties when coordinated with Zn2+ ions offers insights into their potential applications in fluorescent probes (Wen-yao, 2012).

Eigenschaften

IUPAC Name |

4-(4-dibenzothiophen-2-yl-5-phenyl-1H-imidazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N2OS/c30-20-13-10-18(11-14-20)27-28-25(17-6-2-1-3-7-17)26(29-27)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h1-16,30H,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCADDCFEMGGPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC5=C(C=C4)SC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

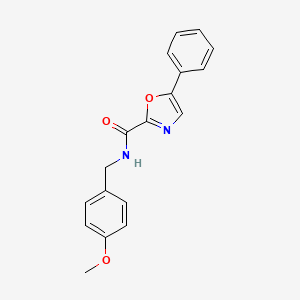

![4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one](/img/structure/B2875578.png)

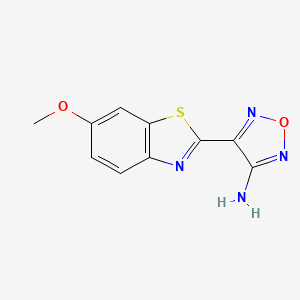

![7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2875579.png)

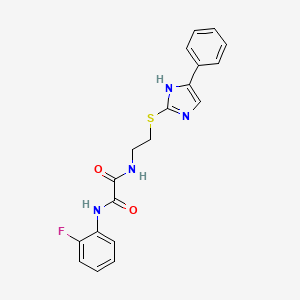

![4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2875580.png)

![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2875588.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B2875589.png)

![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

![(1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)

![7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875600.png)